molecular formula C13H20BrN B6326673 (3-Bromobenzyl)-diisopropylamine CAS No. 1332347-53-1

(3-Bromobenzyl)-diisopropylamine

Cat. No.: B6326673
CAS No.: 1332347-53-1
M. Wt: 270.21 g/mol
InChI Key: GXXOEEYSZFQLMT-UHFFFAOYSA-N
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Description

(3-Bromobenzyl)-diisopropylamine is an organic compound that features a bromobenzyl group attached to a diisopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromobenzyl)-diisopropylamine typically involves the reaction of 3-bromobenzyl bromide with diisopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Bromobenzyl)-diisopropylamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: The bromine atom can be reduced to form the corresponding benzylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone or potassium carbonate in DMF.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as iodide or cyanide derivatives.

    Oxidation: Amine oxides are the major products.

    Reduction: The major product is the corresponding benzylamine.

Scientific Research Applications

(3-Bromobenzyl)-diisopropylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Bromobenzyl)-diisopropylamine involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the diisopropylamine moiety can interact with biological receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Bromide: Similar structure but lacks the diisopropylamine moiety.

    3-Bromobenzyl Bromide: Similar structure but without the diisopropylamine group.

    Diisopropylamine: Lacks the bromobenzyl group.

Uniqueness

(3-Bromobenzyl)-diisopropylamine is unique due to the combination of the bromobenzyl and diisopropylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the individual components .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-propan-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrN/c1-10(2)15(11(3)4)9-12-6-5-7-13(14)8-12/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXOEEYSZFQLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)Br)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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